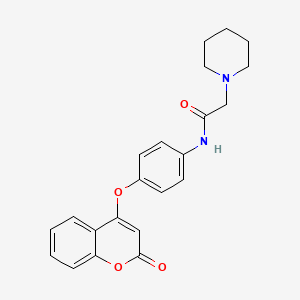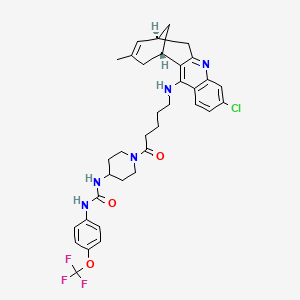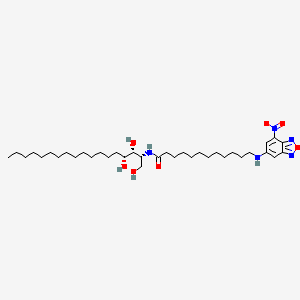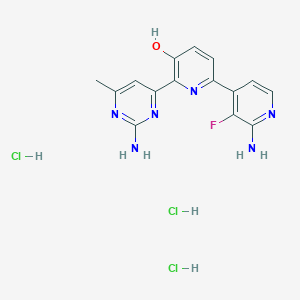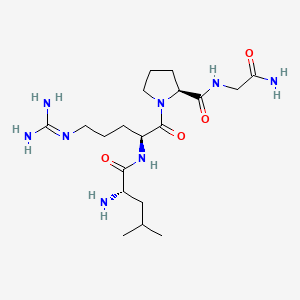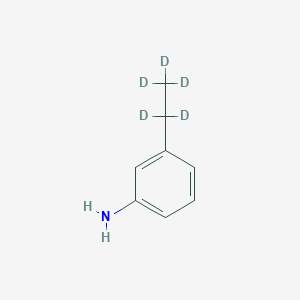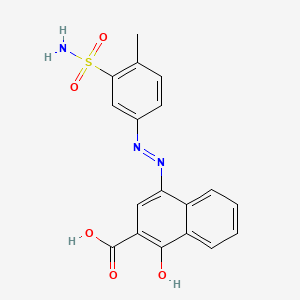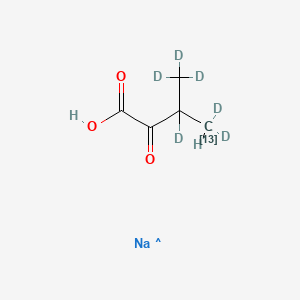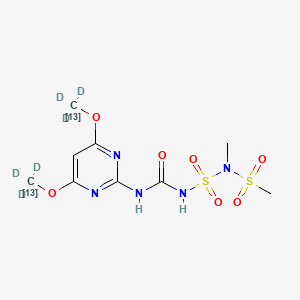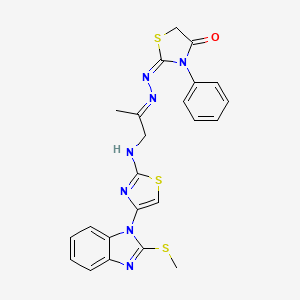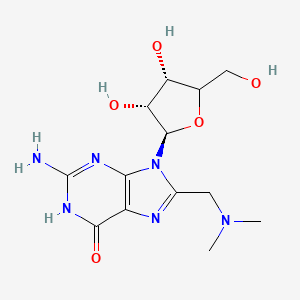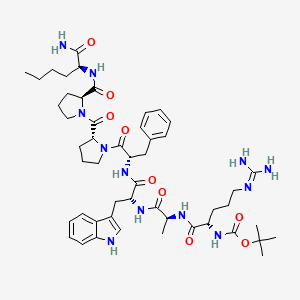
ROR|At inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROR|At inhibitor 2 is a small molecule inhibitor targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a member of the nuclear hormone receptor family and plays a crucial role in the differentiation and function of T helper 17 (Th17) cells, which are involved in immune responses and inflammation . By inhibiting RORγt, this compound can modulate immune responses and has potential therapeutic applications in autoimmune diseases and certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ROR|At inhibitor 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ROR|At inhibitor 2 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to enhance the selectivity and efficiency of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
ROR|At inhibitor 2 has a wide range of scientific research applications, including:
Mécanisme D'action
ROR|At inhibitor 2 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity . This inhibition prevents the differentiation and function of Th17 cells, which are responsible for producing pro-inflammatory cytokines such as interleukin 17 (IL-17) . By blocking the RORγt/IL-17 axis, this compound can reduce inflammation and modulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ROR|At inhibitor 2 include other RORγt inhibitors such as VPR-254 and small molecule allosteric inhibitors . These compounds share a common mechanism of action by targeting the RORγt pathway and modulating immune responses .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for RORγt, which allows for more targeted modulation of immune responses compared to other inhibitors . Additionally, its chemical structure and synthetic route may offer advantages in terms of stability, solubility, and bioavailability .
Propriétés
Formule moléculaire |
C31H33F5N2O7S |
|---|---|
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
4-[(2S,4S)-2-(difluoromethoxymethyl)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidin-1-yl]-N-[(1S)-1-(4-ethylsulfonylphenyl)-3-hydroxypropyl]benzamide |
InChI |
InChI=1S/C31H33F5N2O7S/c1-2-46(41,42)27-13-5-20(6-14-27)28(15-16-39)37-29(40)21-3-7-22(8-4-21)38-18-26(17-23(38)19-43-30(32)33)44-24-9-11-25(12-10-24)45-31(34,35)36/h3-14,23,26,28,30,39H,2,15-19H2,1H3,(H,37,40)/t23-,26-,28-/m0/s1 |
Clé InChI |
RGAXAFMCYKMXAH-WSHBGFIESA-N |
SMILES isomérique |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CCO)NC(=O)C2=CC=C(C=C2)N3C[C@H](C[C@H]3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)NC(=O)C2=CC=C(C=C2)N3CC(CC3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
